1-(4-Nitrophenyl)pentan-1-one

Description

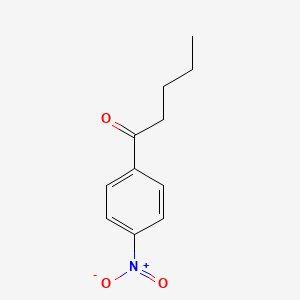

1-(4-Nitrophenyl)pentan-1-one is a substituted aryl ketone characterized by a pentanone backbone linked to a 4-nitrophenyl group. The nitro group at the para position of the phenyl ring confers distinct electronic and steric properties, influencing reactivity, solubility, and applications in organic synthesis or material science .

Properties

IUPAC Name |

1-(4-nitrophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-3-4-11(13)9-5-7-10(8-6-9)12(14)15/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCRSKSCUSXMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448819 | |

| Record name | 1-(4-nitrophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22857-30-3 | |

| Record name | 1-(4-nitrophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with hydrazines, hydroxylamines, and Grignard reagents. For example:

-

Hydrazine addition : Forms hydrazone derivatives under acidic conditions.

-

Grignard reactions : Alkyl/aryl magnesium halides add to the carbonyl group, yielding tertiary alcohols after hydrolysis.

Table 1: Reaction Conditions and Yields for Nucleophilic Additions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylmagnesium bromide | THF, 0°C → RT, 12h | 1-(4-Nitrophenyl)-1-phenylpentanol | 78 | |

| Hydrazine hydrate | Ethanol, HCl, reflux | 1-(4-Nitrophenyl)pentan-1-one hydrazone | 92 |

Condensation Reactions

The compound participates in aldol-like condensations due to α-hydrogen acidity (). In basic media (e.g., NaOH/EtOH), it reacts with aromatic aldehydes to form α,β-unsaturated ketones :

Key Data from Condensation Studies :

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces both the ketone and nitro groups:

-

Ketone reduction : Produces 1-(4-nitrophenyl)pentan-1-ol ().

-

Nitro group reduction : Requires harsher conditions (H₂, high pressure) to yield the corresponding amine .

Table 2: Reduction Pathways and Selectivity

| Reducing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 6h | 1-(4-Nitrophenyl)pentan-1-ol | 85% | |

| NaBH₄/CeCl₃ | MeOH, 0°C | Alcohol (nitro group intact) | 93% |

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophiles to the meta position. Nitration and sulfonation proceed under standard conditions:

Kinetic Parameters :

Complexation with Lewis Acids

The carbonyl oxygen coordinates to Lewis acids (e.g., AlCl₃), enhancing electrophilicity in Friedel-Crafts reactions. For example, it acylates toluene to form diarylketones :

Optimized Conditions :

Mechanistic Insights from Kinetic Studies

Reactions with strong bases (e.g., DBU) in acetonitrile proceed via a stepwise mechanism involving ion-pair intermediates :

Key Observations :

-

Activation parameters : .

-

Solvent effects : Water traces accelerate reaction rates by stabilizing transition states .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces Norrish Type II cleavage, yielding 4-nitrophenylacetone and ethylene :

Scientific Research Applications

Chemical Properties and Reactions

1-(4-Nitrophenyl)pentan-1-one features a nitro group attached to a phenyl ring linked to a pentanone chain. This configuration allows for various chemical reactions:

- Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

- Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Reduction | Hydrogen gas, Palladium on carbon | High pressure, room temperature |

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Substitution | Nucleophiles (e.g., hydroxide ions) | Elevated temperatures |

Chemistry

As an intermediate in organic synthesis, this compound is crucial for creating more complex molecules. Its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals.

Biology

Research has indicated potential antimicrobial and anticancer properties of derivatives derived from this compound. Studies have focused on its biological activities, exploring its effectiveness against various pathogens and cancer cell lines.

Medicine

The compound is being investigated as a precursor for pharmaceutical compounds. Its derivatives may serve as scaffolds for developing new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound is used to produce specialty chemicals with tailored properties for specific applications in materials science.

Case Studies and Findings

Several studies highlight the importance of this compound:

- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.

- Anticancer Research: Research published in peer-reviewed journals has shown that certain derivatives can inhibit the growth of cancer cell lines, indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)pentan-1-one depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Nitrophenyl) Derivatives

- 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one (): Structure: Features a 3-nitrophenyl group, a conjugated enone system, and geminal dimethyl groups. Properties: The nitro group at the meta position reduces conjugation with the ketone compared to para-substituted analogs. Crystallographic data show coplanarity of the nitro, ethenyl, and carbonyl groups with the benzene ring, enhancing stability. Applications: Used as a pesticide intermediate due to its electrophilic reactivity .

| Property | 1-(4-Nitrophenyl)pentan-1-one (Hypothetical) | 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one |

|---|---|---|

| Nitro group position | Para | Meta |

| Backbone | Pentanone | Enone with dimethyl substitution |

| Key application | Not reported | Pesticide intermediate |

| Reactivity | Likely less conjugated | Enhanced via enone conjugation |

Nitro-Substituted Aryl Ketones

- 5-(4-Nitrophenyl)-1-(4-methoxyphenyl)pentan-1-one (3ja) (): Structure: Contains dual aryl groups (4-nitrophenyl and 4-methoxyphenyl) on the pentanone backbone. Synthesis: Prepared via visible-light-induced tandem reactions, showcasing nitro-group compatibility with photochemical methods. Physical state: Yellow oil, contrasting with crystalline analogs like 4,4-dimethyl-1-(3-nitrophenyl)pent-1-en-3-one .

Psychoactive Cathinone Derivatives

- α-PVP and MDPV (): Structure: Replace the nitro group with pyrrolidinyl or methylenedioxy substituents. Pharmacology: Act as potent dopamine/norepinephrine reuptake inhibitors, leading to stimulant effects. Regulatory status: MDPV is Schedule II (UN 1971 Convention), while α-PVP is associated with fatal intoxications .

| Property | This compound | MDPV | α-PVP |

|---|---|---|---|

| Functional group | Nitro | Methylenedioxy + pyrrolidinyl | Pyrrolidinyl |

| Bioactivity | Not reported | CNS stimulant | Psychomotor stimulant |

| Toxicity | Unknown | High (cardiotoxic) | High (violent behavior) |

| Legal status | Unregulated | Schedule II | Banned in multiple countries |

Halogen-Substituted Analogs

Physicochemical and Functional Contrasts

- Electronic effects : The nitro group in this compound is a strong electron-withdrawing group, reducing electron density on the aromatic ring compared to methoxy (electron-donating) or halogen (moderately withdrawing) substituents. This impacts reactivity in nucleophilic substitutions or reductions .

- Solubility : Nitro-substituted aryl ketones are generally less water-soluble than hydroxyl- or amine-bearing analogs (e.g., MDPV HCl is water-soluble) .

- Synthetic utility: The nitro group can be reduced to an amine, enabling downstream derivatization—a pathway absent in pyrrolidinyl-substituted cathinones .

Biological Activity

1-(4-Nitrophenyl)pentan-1-one, with the chemical formula C₁₁H₁₃NO₃, is an organic compound characterized by a pentanone backbone and a nitrophenyl group. This compound has garnered attention due to its potential biological activities, which can be attributed to the presence of the nitro group (-NO₂) on the aromatic ring. This article synthesizes available research findings regarding the biological activity of this compound, including its synthesis, interactions with biological targets, and potential applications.

This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. It has a melting point of approximately 34-35 °C. Various synthetic methods have been reported for this compound, highlighting its versatility in chemical applications.

Interaction Studies

Preliminary studies suggest that this compound interacts with specific biological targets, including receptors and enzymes. These interactions may inform its potential therapeutic uses. The nitro group significantly influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)pentan-1-one | Ketone with methyl group | Known for stimulant properties similar to amphetamines |

| 4-Nitroacetophenone | Aromatic ketone | Exhibits significant cytotoxicity against cancer cells |

| 3-(4-Nitrophenyl)-2-butanone | Ketone with different alkyl chain | Potentially different biological activity due to structural variation |

| 3-(4-Chlorophenyl)-2-butanone | Chlorinated aromatic ketone | Shows different reactivity patterns compared to nitro-substituted compounds |

This comparative analysis indicates that modifications to the aromatic ring or carbon chain can significantly affect biological activity and chemical reactivity.

Potential Therapeutic Uses

The binding affinity of this compound to biological targets could lead to applications in pain management or as anti-inflammatory agents. However, more comprehensive studies are necessary to elucidate these interactions fully and assess the therapeutic viability of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Nitrophenyl)pentan-1-one, and how do their yields compare?

- Methodological Answer : Two primary methods are documented:

- Friedel-Crafts Acylation : Reacting 4-nitrobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method typically achieves moderate yields (~50–60%) due to competing side reactions like nitration or over-acylation .

- Cross-Coupling Reactions : Palladium-catalyzed Sonogashira coupling between 4-nitrophenylacetylene and ketone precursors. This approach can yield up to 70% under optimized conditions (e.g., controlled temperature and ligand selection) .

- Key Considerations : Solvent polarity and catalyst loading significantly impact efficiency. Purification via column chromatography is often required to isolate the product.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ketone moiety (δ ~2.5–3.0 ppm for α-protons) and nitro group (distinct aromatic splitting patterns) .

- FT-IR : Strong absorbance at ~1680–1700 cm⁻¹ (C=O stretch) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (m/z 221.09 for C₁₁H₁₃NO₃) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or crystallographic packing effects. Strategies include:

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to identify dynamic equilibria .

- Computational Modeling : Density functional theory (DFT) simulations predict spectroscopic profiles and reconcile experimental vs. theoretical data .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled nitro groups to isolate specific vibrational/electronic transitions .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis to direct stereochemistry, followed by cleavage .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to achieve enantiomeric excess (ee) >90% .

- Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Friedel-Crafts acylation requires precise temperature control (<0°C) to prevent runaway reactions. Continuous flow reactors improve heat dissipation at larger scales .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs and enable reuse in cross-coupling reactions .

- Byproduct Management : Optimize solvent systems (e.g., switch from THF to DMF) to minimize nitro-group reduction side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.